6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride
CAS No.:
Cat. No.: VC18389901
Molecular Formula: C11H13Cl2N3
Molecular Weight: 258.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13Cl2N3 |
|---|---|
| Molecular Weight | 258.14 g/mol |
| IUPAC Name | (6-chloro-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C11H12ClN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |
| Standard InChI Key | FOKJYLLFSGADHV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C2C=CC(=CC2=C1)Cl)NN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride belongs to the quinoline family, a class of nitrogen-containing heterocycles renowned for their pharmacological potential. The compound’s IUPAC name, (6-chloro-3-ethylquinolin-2-yl)hydrazine hydrochloride, reflects its substitution pattern: a chlorine atom at position 6, an ethyl group at position 3, and a hydrazine moiety at position 2. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1017147-55-5 / 1170632-07-1* | |
| Molecular Formula | ||
| Molecular Weight | 258.14 g/mol | |
| Canonical SMILES | CCC1=C(N=C2C=CC(=CC2=C1)Cl)NN.Cl |
*Discrepancy in CAS numbers likely reflects supplier-specific nomenclature.
The hydrazine group (-NH-NH) and chloro substituent confer reactivity, enabling nucleophilic substitutions and cyclization reactions . X-ray crystallography data are unavailable, but computational models predict planar quinoline rings with substituents influencing electronic distribution.
Synthesis and Modifications
Synthetic Routes
The compound is synthesized through sequential functionalization of quinoline precursors. A common approach involves:
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Chlorination: Introduction of chlorine at position 6 using reagents like phosphorus oxychloride.
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Ethylation: Alkylation at position 3 with ethyl bromide or iodide under basic conditions.
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Hydrazination: Substitution at position 2 with hydrazine hydrate .
In a study by Rezki et al., 6-chloro-2-hydrazinoquinoline (a precursor) was condensed with monosaccharides to form hydrazones, which were acetylated or cyclized into triazoloquinolines . Yields for analogous reactions ranged from 65% to 79%, depending on reaction conditions .
Derivative Formation
The hydrazine group facilitates diverse transformations:
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Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, useful in antimicrobial agents .
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Cyclization: With triethyl orthoformate or acetic anhydride, yields triazoloquinolines .
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Acetylation: Protects the hydrazine group, enhancing stability for further reactions .
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of 6-chloro-3-ethyl-2-hydrazinoquinoline exhibit broad-spectrum antimicrobial properties. In a 2011 study, hydrazones derived from this compound showed inhibitory effects against Staphylococcus aureus (MIC: 12.5 μg/mL) and Escherichia coli (MIC: 25 μg/mL) . Triazoloquinoline analogs demonstrated enhanced activity, likely due to improved membrane permeability .
Analytical Chemistry
2-Hydrazinoquinoline analogs are employed in LC-MS derivatization to detect carboxylic acids, aldehydes, and ketones . The hydrazine group forms stable Schiff bases or esters with carbonyl/carboxyl groups, enabling sensitive quantification in biological matrices like urine and serum .
Industrial and Research Use
Scale-Up Challenges
Large-scale synthesis faces hurdles:
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Purification: Column chromatography is often required due to byproducts.
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Yield Optimization: Microwave-assisted synthesis could improve efficiency .
Future Directions
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